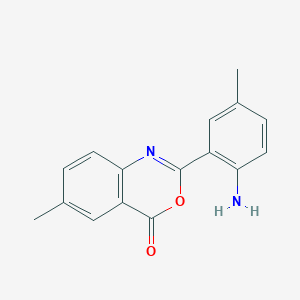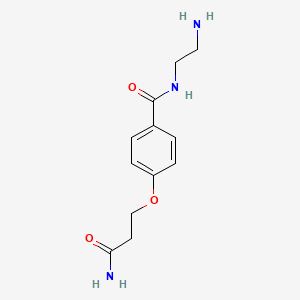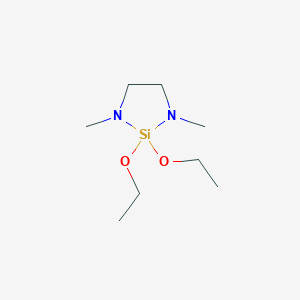
2-(2-Amino-5-methylphenyl)-6-methyl-4H-3,1-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Amino-5-methylphenyl)-6-methyl-4H-3,1-benzoxazin-4-one is a complex organic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a benzoxazinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-methylphenyl)-6-methyl-4H-3,1-benzoxazin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate aniline derivatives with suitable reagents under controlled conditions. For instance, the reaction of 2-amino-5-methylphenol with methyl isocyanate can lead to the formation of the desired benzoxazinone structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are often used to isolate the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Amino-5-methylphenyl)-6-methyl-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzoxazinone core to benzoxazine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the benzoxazinone core.
Wissenschaftliche Forschungsanwendungen
2-(2-Amino-5-methylphenyl)-6-methyl-4H-3,1-benzoxazin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2-Amino-5-methylphenyl)-6-methyl-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-methylphenyl)phosphonic Acid: Similar in structure but contains a phosphonic acid group.
2-Amino-5-methylphenyl)(phenyl)methanol: Contains a phenylmethanol group instead of the benzoxazinone core.
Uniqueness
2-(2-Amino-5-methylphenyl)-6-methyl-4H-3,1-benzoxazin-4-one is unique due to its benzoxazinone core, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
918814-32-1 |
|---|---|
Molekularformel |
C16H14N2O2 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
2-(2-amino-5-methylphenyl)-6-methyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C16H14N2O2/c1-9-3-5-13(17)11(7-9)15-18-14-6-4-10(2)8-12(14)16(19)20-15/h3-8H,17H2,1-2H3 |
InChI-Schlüssel |
HRVIHSVUWBPUOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)N)C2=NC3=C(C=C(C=C3)C)C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde](/img/structure/B12614624.png)

![([1,1'-Biphenyl]-4,4'-diyl)bis[(piperazin-1-yl)methanone]](/img/structure/B12614632.png)

![4-[6-(1,3-Benzothiazol-2-yl)-1H-benzimidazol-2-yl]benzene-1,2-diamine](/img/structure/B12614643.png)

![1-[(1S,2R)-2-(4-chlorophenyl)-1-phenyl-2-propoxyethyl]piperidin-2-one](/img/structure/B12614649.png)
![3-[(E)-{[4-(Acetyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid](/img/structure/B12614651.png)
![6,8-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B12614653.png)


![N-[2-(3-Benzylphenyl)ethyl]propanamide](/img/structure/B12614685.png)


